molecular formula C9H6Cl3NO3 B14639114 Benzoic acid, 4-[(trichloroacetyl)amino]- CAS No. 56177-40-3

Benzoic acid, 4-[(trichloroacetyl)amino]-

Cat. No.: B14639114
CAS No.: 56177-40-3
M. Wt: 282.5 g/mol
InChI Key: ZNHLAFVHZHAMJZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(trichloroacetyl)amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a trichloroacetyl group attached to the amino group at the para position of the benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[(trichloroacetyl)amino]- typically involves the reaction of 4-aminobenzoic acid with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-aminobenzoic acid+trichloroacetyl chloridebenzoic acid, 4-[(trichloroacetyl)amino]-+HCl\text{4-aminobenzoic acid} + \text{trichloroacetyl chloride} \rightarrow \text{benzoic acid, 4-[(trichloroacetyl)amino]-} + \text{HCl} 4-aminobenzoic acid+trichloroacetyl chloride→benzoic acid, 4-[(trichloroacetyl)amino]-+HCl

Industrial Production Methods

Industrial production of benzoic acid, 4-[(trichloroacetyl)amino]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(trichloroacetyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less chlorinated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce partially dechlorinated derivatives.

Scientific Research Applications

Benzoic acid, 4-[(trichloroacetyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(trichloroacetyl)amino]- involves its interaction with specific molecular targets. The trichloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to modify proteins and nucleic acids is of particular interest.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, which lacks the trichloroacetyl group.

    4-aminobenzoic acid: Similar structure but without the trichloroacetyl modification.

    Trichloroacetic acid: Contains the trichloroacetyl group but lacks the benzoic acid moiety.

Uniqueness

Benzoic acid, 4-[(trichloroacetyl)amino]- is unique due to the presence of both the benzoic acid and trichloroacetyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56177-40-3

Molecular Formula

C9H6Cl3NO3

Molecular Weight

282.5 g/mol

IUPAC Name

4-[(2,2,2-trichloroacetyl)amino]benzoic acid

InChI

InChI=1S/C9H6Cl3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)

InChI Key

ZNHLAFVHZHAMJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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